2-(4-Bromophenyl)-1-indan-5-YL-6-phenyl-5,6,7-trihydroindol-4-one
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Description
The compound is a complex organic molecule with multiple functional groups. It contains an indan ring, a phenyl group, and a trihydroindolone group. The presence of these groups suggests that the compound could have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. Bromophenyl groups, for example, are often involved in Suzuki cross-coupling reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, bromophenyl compounds often have high melting points and are usually insoluble in water .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
The compound’s structure suggests that it could be relatively stable and readily prepared , which could potentially impact its bioavailability.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it is likely that this compound could have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biochemical context in which it is present.
Cellular Effects
Similar bromophenyl compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromophenyl compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds suggest that they may exhibit stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to exhibit threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Bromophenyl compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds are known to interact with various transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles due to targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-(4-bromophenyl)-1-(2,3-dihydro-1H-inden-5-yl)-6-phenyl-6,7-dihydro-5H-indol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24BrNO/c30-24-12-9-21(10-13-24)27-18-26-28(16-23(17-29(26)32)19-5-2-1-3-6-19)31(27)25-14-11-20-7-4-8-22(20)15-25/h1-3,5-6,9-15,18,23H,4,7-8,16-17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MISZFGGBGLDCRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)N3C4=C(C=C3C5=CC=C(C=C5)Br)C(=O)CC(C4)C6=CC=CC=C6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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